molecular formula C10H13N5O2S B2926869 (E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide CAS No. 324066-67-3

(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide

Cat. No.: B2926869
CAS No.: 324066-67-3
M. Wt: 267.31
InChI Key: CDTMSGWWJJZFEV-WUXMJOGZSA-N
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Description

4-(Dimethylamino)pyridine (DMAP) is a toxic, corrosive solid that is widely used as a nucleophilic catalyst in various reactions . It plays a crucial role in many applications spanning chemical, biological, and technological domains .


Synthesis Analysis

DMAP has been used as a catalyst in the synthesis of α-iminonitriles via a kinetically controlled, base-mediated, and 1,3-diketone-catalyzed reaction . It has also been used in the acylation of inert alcohols and phenols under base-free conditions .


Chemical Reactions Analysis

DMAP is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more . It has also been used in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids .


Physical and Chemical Properties Analysis

The protonation state of DMAP and how this protonation state is changed with adsorption on a solid surface is known to play a crucial role in many of its applications .

Scientific Research Applications

Corrosion Inhibition

(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide has been investigated for its ability to inhibit corrosion, particularly on mild steel in industrial water mediums. Studies by Shivakumar and Mohana (2013) highlighted its effectiveness as a corrosion inhibitor, with efficiency dependent on concentration and temperature. This compound, along with similar Schiff bases, demonstrated mixed-type inhibition behavior, with adsorption following Langmuir adsorption isotherm. Thermodynamic parameters and quantum chemical parameters were also analyzed to understand the relationship between molecular structure and inhibition efficiency. The surface adsorbed film was characterized using scanning electron microscopy (SEM) (Shivakumar & Mohana, 2013).

Synthetic Methodologies

The compound has also played a role in synthetic chemistry, particularly in the synthesis of 1-aryl-1H-indazole derivatives through intramolecular amination. Research by Esmaeili-Marandi et al. (2014) demonstrated how 1-aryl-2-(2-nitrobenzylidene)hydrazines could be efficiently transformed into indazole derivatives in the presence of potassium tert-butoxide, showcasing the compound's utility in organic synthesis (Esmaeili-Marandi et al., 2014).

Structural and Spectral Analysis

Further, the aromatic hydrazone derivatives, including those similar to this compound, have been synthesized and characterized through various spectroscopic methods (UV–vis, IR, 1H NMR, 13C NMR) to determine their molecular structures and analyze their corrosion inhibition behavior. For example, Chafai et al. (2019) synthesized an aromatic hydrazone derivative and investigated its corrosion inhibition behavior in sulfuric acid, with studies showing it acts as a mixed-type inhibitor. The adsorption of the compound on iron surfaces followed Langmuir isotherm, with theoretical studies supporting experimental results (Chafai et al., 2019).

Mechanism of Action

The mechanism of action of DMAP involves its use as a nucleophilic catalyst in various reactions . In iodolactonisation reactions, a catalytic mechanism has been proposed .

Safety and Hazards

DMAP is a toxic, corrosive solid . More detailed safety information can be found in the ECHA database .

Future Directions

The electrogenerated chemiluminescence of organic dye, bis[4-(dimethylamino)phenyl]squaraine (BDPSQ), a high quantum yield and light-stable species, might find applications in ECL analysis and imaging .

Properties

IUPAC Name

[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTMSGWWJJZFEV-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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